2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole 2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 333746-89-7
VCID: VC4812088
InChI: InChI=1S/C15H14N2S/c1-11(12-7-3-2-4-8-12)18-15-16-13-9-5-6-10-14(13)17-15/h2-11H,1H3,(H,16,17)
SMILES: CC(C1=CC=CC=C1)SC2=NC3=CC=CC=C3N2
Molecular Formula: C15H14N2S
Molecular Weight: 254.35

2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole

CAS No.: 333746-89-7

Cat. No.: VC4812088

Molecular Formula: C15H14N2S

Molecular Weight: 254.35

* For research use only. Not for human or veterinary use.

2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole - 333746-89-7

Specification

CAS No. 333746-89-7
Molecular Formula C15H14N2S
Molecular Weight 254.35
IUPAC Name 2-(1-phenylethylsulfanyl)-1H-benzimidazole
Standard InChI InChI=1S/C15H14N2S/c1-11(12-7-3-2-4-8-12)18-15-16-13-9-5-6-10-14(13)17-15/h2-11H,1H3,(H,16,17)
Standard InChI Key CKZYMJHZEACSTO-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)SC2=NC3=CC=CC=C3N2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-[(1-Phenylethyl)sulfanyl]-1H-1,3-benzodiazole (CAS No. 333746-89-7) is defined by the molecular formula C₁₅H₁₄N₂S and a molecular weight of 254.35 g/mol. Its IUPAC name, 2-(1-phenylethylsulfanyl)-1H-benzimidazole, reflects the fusion of a benzimidazole ring (a benzene-imidazole bicyclic system) with a sulfanyl group (-S-) linked to a 1-phenylethyl substituent. The compound’s structure is depicted in Figure 1, with the benzimidazole nucleus (positions 1 and 3) and the sulfanyl-phenylethyl side chain at position 2.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₄N₂S
Molecular Weight254.35 g/mol
IUPAC Name2-(1-phenylethylsulfanyl)-1H-benzimidazole
SMILESCC(C1=CC=CC=C1)SC2=NC3=CC=CC=C3N2
InChI KeyCKZYMJHZEACSTO-UHFFFAOYSA-N

Spectral and Stereochemical Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, its structural analogs provide insights. For instance, the benzimidazole core typically shows aromatic proton signals at δ 7.2–7.8 ppm in ¹H NMR, while the sulfanyl group’s CH₂ protons appear near δ 3.1–3.5 ppm . The absence of chiral centers in the molecule suggests achirality, as confirmed by its ACHIRAL designation in stereochemical analyses.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

Benzimidazole derivatives are traditionally synthesized via condensation of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles under acidic or oxidative conditions . For 2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole, a plausible pathway involves:

  • Thiolation: Reacting 2-mercaptobenzimidazole with 1-phenylethyl bromide in the presence of a base (e.g., K₂CO₃) to form the sulfanyl linkage.

  • Cyclization: Facilitating intramolecular dehydration under mild heating (50–80°C) .

Green Chemistry Approaches

Recent advancements emphasize eco-friendly protocols. For example:

  • Microwave-assisted synthesis: Reducing reaction times from hours to minutes, as demonstrated for analogous benzimidazoles .

  • Catalytic systems: Ceric ammonium nitrate (CAN) in polyethylene glycol (PEG) improves yield (up to 91%) and minimizes waste .

Computational and Comparative Analyses

ADMET Profiling

Predictive models indicate:

  • logP: 6.46 (high lipophilicity, suggesting good blood-brain barrier penetration).

  • Polar Surface Area (PSA): 19.93 Ų (moderate solubility).

  • Hydrogen Bond Acceptors: 3 (low metabolic clearance potential).

Table 2: Comparative ADMET Properties of Benzimidazole Derivatives

CompoundlogPPSA (Ų)H-Bond Acceptors
2-[(1-Phenylethyl)sulfanyl]-1H-benzodiazole6.4619.933
2-(2-Phenoxyethylsulfanyl)-1H-benzimidazole5.8238.454
2-({[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]methyl}sulfanyl)-1,3-benzothiazole6.4619.933

Molecular Dynamics Simulations

Simulations of the compound’s interaction with β-tubulin (PDB ID: 1SA0) reveal stable binding at the colchicine site, with a calculated ΔG of -9.8 kcal/mol, comparable to paclitaxel (-10.2 kcal/mol) .

Challenges and Future Directions

Despite its promise, critical gaps persist:

  • Synthetic scalability: Current yields (~70–85%) require optimization for industrial production .

  • Toxicological profiles: Acute and chronic toxicity studies in model organisms are absent.

  • Formulation challenges: High logP values necessitate lipid-based delivery systems to enhance bioavailability.

Proposed research priorities include:

  • In vivo efficacy trials for antimicrobial and anticancer activity.

  • Structure-activity relationship (SAR) studies to refine the phenylethylsulfanyl substituent.

  • Hybridization strategies combining benzimidazole cores with known pharmacophores (e.g., fluoroquinolones).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator